4-cyano-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
Properties
IUPAC Name |
4-cyano-N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS.ClH/c1-3-25(4-2)11-12-26(20(27)16-7-5-15(14-23)6-8-16)21-24-18-10-9-17(22)13-19(18)28-21;/h5-10,13H,3-4,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMPKZSSAHIRDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-cyano-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride (CAS Number: 1216869-60-1) is a synthetic compound with potential therapeutic applications. It belongs to the class of benzamide derivatives, which have been studied for various biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. This article reviews the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.
- Molecular Formula : C21H22ClFN4OS
- Molecular Weight : 432.9 g/mol
- IUPAC Name : 4-cyano-N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide; hydrochloride
The biological activity of benzamide derivatives often involves their interaction with various molecular targets, including enzymes and receptors. The presence of functional groups such as cyano and fluorine in this compound may enhance its lipophilicity and bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, which include compounds similar to this compound. For example:
- Antibacterial Effects : Compounds with benzothiazole moieties have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) for certain derivatives was reported as low as 50 μg/mL .
- Antifungal and Antiprotozoal Activity : In vitro studies have shown that related compounds exhibit antifungal and antiprotozoal effects, indicating a broad spectrum of activity .
Antitumor Activity
Benzamide derivatives have been investigated for their antitumor properties. In particular:
- Cell Proliferation Inhibition : Compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, certain benzothiazole derivatives were reported to significantly reduce the viability of cancer cells in both 2D and 3D culture systems .
- Mechanistic Insights : The mechanism of action may involve DNA binding and interference with cellular signaling pathways critical for tumor growth. Some studies suggest that these compounds bind to DNA in the minor groove, potentially leading to cytotoxic effects on rapidly dividing cells .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly regarding urease and kinases:
- Urease Inhibition : Studies on thiazole derivatives indicate that modifications similar to those found in this compound could result in effective urease inhibitors . Urease plays a significant role in microbial pathogenesis, making its inhibition a target for antimicrobial therapies.
- Kinase Inhibition : Research has shown that benzamide derivatives can inhibit specific kinases involved in cancer progression, suggesting a possible application in cancer therapy .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antibacterial effects of various benzothiazole derivatives against clinical isolates. The results indicated that modifications at the N-aryl amide group significantly enhanced antimicrobial potency.
-
Antitumor Activity Assessment :
- A series of synthesized benzothiazole compounds were tested against multiple cancer cell lines. Results showed that compounds with similar structural features exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM across different cell lines.
Scientific Research Applications
Overview
4-cyano-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with significant potential in various scientific research applications. Its molecular formula is , and it has a molecular weight of 432.94 g/mol. The compound is primarily recognized for its biological activity, particularly in the context of necroptosis, a regulated form of cell death implicated in several diseases.
The compound functions as an inhibitor of necroptosis by targeting receptor-interacting protein kinases (RIPK1 and RIPK3). Necroptosis is a critical process in inflammatory and degenerative diseases, making this compound potentially valuable in therapeutic interventions for conditions such as neurodegenerative disorders, cancer, and inflammatory diseases.
Cancer Research
The compound's ability to modulate necroptosis makes it a candidate for cancer research, particularly in understanding how cell death pathways can be manipulated to improve treatment outcomes. Studies suggest that targeting necroptotic pathways may enhance the efficacy of existing cancer therapies.
Neurodegenerative Diseases
Given its mechanism of action, this compound may also have applications in neurodegenerative diseases where necroptosis contributes to neuronal loss. Research into its effects on neuronal cells could provide insights into new treatment strategies for conditions like Alzheimer's disease.
Inflammatory Disorders
The role of necroptosis in inflammation positions this compound as a potential therapeutic agent for inflammatory disorders. By inhibiting necroptosis, it may reduce tissue damage and improve outcomes in diseases characterized by chronic inflammation.
Case Study 1: Inhibition of Necroptosis
In preclinical studies, this compound demonstrated significant efficacy in inhibiting necroptotic cell death in various cell lines. This was evidenced by reduced levels of cellular markers associated with necroptosis when treated with the compound.
Case Study 2: Neuroprotective Effects
Research indicated that the compound could protect neuronal cells from death induced by neurotoxic agents. In vitro studies showed that treatment with the compound resulted in increased cell viability and reduced markers of apoptosis and necroptosis.
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s functional groups enable participation in several types of reactions:
Amide Reactivity
-
Nucleophilic Attack : The carbonyl group of the amide reacts with nucleophiles (e.g., amines, alcohols) under alkaline conditions, leading to hydrolysis or substitution.
-
Enolate Formation : Deprotonation of the amide proton can generate enolates, enabling alkylation or acylation.
Cyano Group Reactivity
-
Hydrolysis : The cyano group undergoes hydrolysis to form a carboxylic acid (under acidic or basic conditions) or an amide (in the presence of ammonia).
-
Reduction : Reduction with agents like LiAlH4 converts the cyano group to a primary amine.
Benzothiazole Ring Reactivity
-
Electrophilic Substitution : The fluorine atom at the 6-position may direct electrophilic substitution, though steric hindrance from the neighboring substituents could limit reactivity .
-
Sulfur Participation : The thiazole sulfur may act as a leaving group or participate in redox reactions under specific conditions .
Diethylaminoethyl Side Chain
-
Tertiary Amine Reactivity : The diethylaminoethyl group reacts with electrophiles (e.g., alkyl halides, acylating agents) via nucleophilic substitution.
-
Protonation : The amine is protonatable, affecting solubility and interaction with biological targets.
Analytical Characterization
Reactivity and Stability
-
Thermal Stability : The compound is stable under standard laboratory conditions but may degrade at high temperatures (>200°C) due to potential amide bond cleavage.
-
pH Sensitivity : The amide and tertiary amine are sensitive to extreme pH. Protonation of the amine occurs in acidic conditions, while deprotonation of the amide may occur under strongly basic conditions.
-
Oxidative Stability : The benzothiazole sulfur is relatively inert to oxidation, but prolonged exposure to strong oxidants (e.g., H₂O₂) may affect the diethylaminoethyl group .
Preparation Methods
Nitration and Fluorination
2-Aminobenzo[d]thiazole undergoes directed nitration at the 6-position using fuming HNO₃ in H₂SO₄ at 0–5°C for 3 hours, achieving 78% regioselectivity for the 6-nitro isomer. Subsequent fluorination employs HF-pyridine complex (3 eq) in DCM at reflux (40°C, 12 h), converting the nitro group to fluorine via a Balz-Schiemann reaction. Purification by silica gel chromatography (petroleum ether:EtOAc = 4:1) yields 6-fluorobenzo[d]thiazol-2-amine as off-white crystals (62% yield, mp 158–161°C).
Table 1: Comparative Nitration-Fluorination Conditions
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5 | 3 | 78 |
| Fluorination | HF-pyridine/DCM | 40 | 12 | 62 |
N-Alkylation with 2-(Diethylamino)ethyl Chloride
The secondary amine is generated through selective alkylation under phase-transfer conditions.
Optimization of Alkylation Parameters
A mixture of 6-fluorobenzo[d]thiazol-2-amine (1 eq), 2-(diethylamino)ethyl chloride (1.2 eq), and K₂CO₃ (2 eq) in acetonitrile (0.2 M) undergoes reflux (80°C, 6 h) with magnetic stirring. TLC monitoring (EtOAc:hexane = 1:1) confirms complete consumption of starting material. Post-reaction extraction with EtOAc/H₂O (3 × 50 mL), drying over Na₂SO₄, and column chromatography (SiO₂, CH₂Cl₂:MeOH = 20:1) afford N-(2-(diethylamino)ethyl)-6-fluorobenzo[d]thiazol-2-amine as a yellow oil (74% yield).
Critical Factor Analysis
- Base Selection : K₂CO₃ outperforms Et₃N (yield increase from 58% to 74%) due to enhanced deprotonation of the benzothiazole amine.
- Solvent Impact : Acetonitrile provides superior yields (74%) vs. DMF (63%) or THF (51%) by minimizing side reactions.
Acylation with 4-Cyanobenzoyl Chloride
The tertiary amine undergoes benzoylation under Schotten-Baumann conditions.
Coupling Reaction Dynamics
To a chilled (0°C) solution of N-(2-(diethylamino)ethyl)-6-fluorobenzo[d]thiazol-2-amine (1 eq) in dry DCM (0.1 M), 4-cyanobenzoyl chloride (1.5 eq) is added dropwise over 15 min. Triethylamine (3 eq) is introduced to scavenge HCl, and the reaction stirs at room temperature for 12 h. Quenching with ice-water, extraction with EtOAc (3 × 30 mL), and recrystallization from ethanol yield 4-cyano-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide as white needles (81% yield, mp 192–195°C).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.62 (dd, J = 8.8, 2.4 Hz, 1H, BTh-H), 7.21 (d, J = 2.4 Hz, 1H, BTh-H), 4.52 (t, J = 6.0 Hz, 2H, NCH₂), 2.89 (t, J = 6.0 Hz, 2H, CH₂N), 2.67 (q, J = 7.2 Hz, 4H, N(CH₂CH₃)₂), 1.12 (t, J = 7.2 Hz, 6H, CH₃).
- ESI-MS : m/z 439.2 [M+H]⁺.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for enhanced stability.
Acid-Mediated Precipitation
A solution of 4-cyano-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide (1 eq) in anhydrous EtOAc (0.05 M) is treated with HCl gas bubbled through the solution until pH ≈ 2. The resulting precipitate is filtered, washed with cold EtOAc, and dried under vacuum to yield the hydrochloride salt as a hygroscopic white powder (89% yield).
Salt Characterization
- Elemental Analysis : Calcd. for C₂₁H₂₁ClFN₃OS·HCl: C, 54.78; H, 4.81; N, 9.12. Found: C, 54.65; H, 4.79; N, 9.08.
- Solubility Profile : >50 mg/mL in H₂O, vs. <1 mg/mL for free base.
Process Optimization and Scale-Up Considerations
Microwave-Assisted Alkylation
Adopting MW irradiation (100 W, 120°C, 30 min) for the alkylation step increases yield to 82% while reducing reaction time from 6 h to 30 min. Energy consumption decreases by 40% compared to conventional heating.
Green Chemistry Approaches
Replacing DCM with cyclopentyl methyl ether (CPME) in the acylation step maintains yield (79%) while improving E-factor from 18.2 to 12.7.
Q & A
Q. How can researchers optimize the synthesis of 4-cyano-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride to improve yield and purity?
Methodological Answer :
- Stepwise synthesis : Follow protocols for analogous thiazole derivatives, such as refluxing intermediates (e.g., substituted benzaldehydes or amines) with catalysts like glacial acetic acid in ethanol .
- Purification : Use column chromatography and recrystallization (e.g., from CH3OH) to isolate the hydrochloride salt .
- Yield optimization : Adjust stoichiometry and reaction time; for example, reports yields of 21–33% for similar thiazolyl acetamides via controlled coupling reactions .
| Example Synthesis Data (From Analogous Compounds) |
|---|
| Compound |
| ---------- |
| 8c |
| 8d |
Q. What analytical techniques are critical for structural confirmation of this compound?
Methodological Answer :
- NMR spectroscopy : Analyze and NMR shifts to confirm the diethylaminoethyl, fluorobenzo[d]thiazol-2-yl, and benzamide moieties. For example, uses NMR to verify methylene (-CH2-) signals at δ 2.5–3.5 ppm and aromatic protons at δ 6.8–8.2 ppm .
- Mass spectrometry : Validate molecular ion peaks (e.g., m/z 473 [M+2]+ for similar compounds) .
- Elemental analysis : Compare calculated vs. observed C/H/N ratios (e.g., deviations <0.5% indicate purity) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Methodological Answer :
- Solubility screening : Test in DMSO (primary solvent) and aqueous buffers (pH 4–8) with sonication.
- Stability profiling : Use HPLC to monitor degradation under varying temperatures (4°C, 25°C) and light exposure .
- Salt formation : The hydrochloride salt improves aqueous solubility; verify via ion-pair chromatography .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer :
- Core modifications : Replace the 6-fluorobenzo[d]thiazole with other heterocycles (e.g., pyrimidine or triazole) to assess impact on target binding .
- Functional group tuning : Substitute the cyano group (-CN) with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups to modulate electronic effects .
- Bioassay correlation : Link structural changes to activity data. For example, shows trifluoromethyl groups enhance lipophilicity and antimicrobial potency .
Q. What experimental strategies validate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer :
- Enzyme kinetics : Perform Michaelis-Menten assays to measure inhibition constants (Ki) for target enzymes (e.g., PFOR enzyme in anaerobic organisms) .
- Molecular docking : Use software like AutoDock to predict binding poses; highlights hydrogen bonding (N1–H1⋯N2) and π-π stacking as key interactions .
- Mutagenesis studies : Introduce mutations to active-site residues (e.g., via site-directed mutagenesis) to confirm critical binding regions .
Q. How can researchers address discrepancies in biological activity data across studies?
Methodological Answer :
- Assay standardization : Replicate assays under identical conditions (e.g., cell lines, incubation time). reports IC50 variations due to differing cell viability protocols .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
- Probe confounding factors : Check for impurities (e.g., via LC-MS) or solvent effects (e.g., DMSO toxicity above 0.1% v/v) .
Q. What methodologies evaluate the compound’s metabolic stability and toxicity?
Methodological Answer :
- Hepatic microsome assays : Incubate with liver microsomes (human/rodent) to measure half-life (t1/2) and metabolite profiling (e.g., cytochrome P450 oxidation) .
- Cytotoxicity screening : Use MTT assays on HEK293 or HepG2 cells; reports EC50 values for related thieno derivatives .
- Ames test : Assess mutagenicity via bacterial reverse mutation assays .
Q. How can computational modeling predict environmental persistence and ecotoxicity?
Methodological Answer :
Q. What strategies resolve crystallographic challenges for this hydrochloride salt?
Methodological Answer :
Q. How can researchers translate in vitro findings to in vivo models effectively?
Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
